5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed by various spectrometric techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectrometric techniques like IR, 1H NMR, mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve a three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various analytical techniques. For example, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound, alongside related dihydrotetrazolopyrimidine derivatives, has been synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehydes, and 5-aminotetrazole. These compounds have been structurally confirmed using IR and PMR spectroscopy and mass spectrometry. Their antimicrobial activities have been characterized, indicating potential applications in the development of new antimicrobial agents (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).
Antioxidant and DNA Interaction Studies
Research on heteroleptic copper(II) complexes involving tetrazolo[1,5-a]pyrimidine derivatives has revealed significant antioxidant properties and DNA interaction capabilities. These studies highlight the potential of such compounds in therapeutic applications, including their interaction with VEGFR2 kinase and topoisomerase I, as well as their cytotoxic activities against various cancer cell lines (Haleel, Mahendiran, Veena, Sakthivel, & Rahiman, 2016).
DNA Profiling and Cytotoxicity
Further research into N-benzoylated mononuclear copper(II) complexes of similar tetrazolo[1,5-a]pyrimidine derivatives has expanded on the understanding of their biological activities. This includes detailed DNA profiling and the evaluation of their cytotoxic effects on various cancerous cell lines, providing insights into their potential use in cancer treatment (Haleel, Rafi, Mahendiran, Mitu, Veena, & Rahiman, 2019).
Catalytic Synthesis Methods
Innovative synthetic approaches have also been explored, such as solvent-free conditions and the use of sulfamic acid as a catalyst, to produce tetrazolo[1,5-a]pyrimidine derivatives efficiently. These methods highlight the advancements in green chemistry and the potential for developing new compounds with minimal environmental impact (Yao, Lei, Wang, Yu, & Tu, 2008).
Mechanism of Action
Future Directions
The future directions for research into these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. There is also potential for these compounds to be developed as therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-15(17(26)20-13-7-3-2-4-8-13)16(24-18(19-11)21-22-23-24)12-6-5-9-14(10-12)25(27)28/h2-10,16H,1H3,(H,20,26)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALVEKDRGUAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
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